molecular formula C16H21F3N2O3S2 B2712947 1-(Tetrahydrothiophen-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane CAS No. 2320458-94-2

1-(Tetrahydrothiophen-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane

Cat. No. B2712947
M. Wt: 410.47
InChI Key: NXWSHVIDCVBNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tetrahydrothiophen-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H21F3N2O3S2 and its molecular weight is 410.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Applications

  • Electrophilic Trifluoromethylthiolation Reagents

    A study highlights the use of diazo-triflone as an effective electrophilic trifluoromethylthiolation reagent under copper catalysis, transforming a broad set of enamines, indoles, β-keto esters, pyrroles, and anilines into corresponding trifluoromethylthio compounds. This process underscores the utility of trifluoromethylsulfonyl derivatives in synthesizing β-lactam triflones, indicating a broader application of such compounds in synthetic chemistry (Huang et al., 2016).

  • [3 + 2]-Cycloaddition Reactions

    Another research explored the synthesis of 4-(trifluoromethyl)tetrahydrothiophenes with various functional groups through [3 + 2]-cycloaddition reactions, showcasing the versatility of trifluoromethyl and tetrahydrothiophene derivatives in creating structurally diverse compounds for potential applications in materials science and pharmaceuticals (Markitanov et al., 2019).

  • Multicomponent Reaction Synthesis

    The compound's framework is also relevant in the context of a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, leading to the synthesis of 1-sulfonyl 1,4-diazepan-5-ones. This methodology signifies the compound's potential in facilitating the synthesis of complex molecular architectures, indicating its utility in drug discovery and development processes (Banfi et al., 2007).

  • Catalytic and Photochemical Reactions

    Research on the photochemical reactions of diazoketones without nitrogen elimination and the synthesis of N-substituted hydrazones showcases innovative approaches to C−H functionalization. Such studies illuminate the compound's role in advancing synthetic methodologies that could lead to new chemical entities (Rodina et al., 2016).

properties

IUPAC Name

1-(thiolan-3-yl)-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3S2/c17-16(18,19)24-14-2-4-15(5-3-14)26(22,23)21-8-1-7-20(9-10-21)13-6-11-25-12-13/h2-5,13H,1,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWSHVIDCVBNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiolan-3-yl)-4-[4-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane

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